molecular formula C8H6ClN3S B13269448 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine

7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B13269448
M. Wt: 211.67 g/mol
InChI Key: WFPGJZULWIZCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Its structure includes a chlorine atom at position 7 and a cyclopropyl group at position 2 (Figure 1). This scaffold resembles purine bases, enabling interactions with biological targets such as kinases, adenosine receptors, and nucleic acid-binding proteins . Thiazolo[5,4-d]pyrimidines are pharmacologically versatile, with applications in oncology, neurology, and agriculture . The cyclopropyl substituent confers unique steric and electronic properties, distinguishing it from derivatives with alkyl, aryl, or halogen substituents at position 2.

Properties

Molecular Formula

C8H6ClN3S

Molecular Weight

211.67 g/mol

IUPAC Name

7-chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C8H6ClN3S/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2

InChI Key

WFPGJZULWIZCIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(S2)N=CN=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of Thiazolo[5,4-d]pyrimidine Core

  • The thiazolo[5,4-d]pyrimidine core is prepared by condensation of pyrimidine derivatives with sulfur-containing reagents and cyclization under controlled conditions. For example, pyrimidine-5,7-dihydroxy derivatives can be synthesized by reaction of arylacetyl chlorides with appropriate precursors at high temperature.

Chlorination at Position 7

  • The 7-chloro substituent is introduced by chlorination of the thiazolo[5,4-d]pyrimidine core using phosphorus oxychloride (POCl3). This reaction is often performed under microwave irradiation to enhance reaction rates and yields. The chlorination converts hydroxy groups into chloro substituents, yielding 7-chloro derivatives.

Introduction of the Cyclopropyl Group at Position 2

  • The 2-position substitution with cyclopropyl is achieved by nucleophilic substitution or cross-coupling reactions. One effective method is Suzuki cross-coupling, where the 2-chloro position of the pyrimidine ring is replaced by a cyclopropyl boronic acid derivative under palladium catalysis. This method allows for selective introduction of cyclopropyl and other alkyl or aryl groups.

Summary of Key Reaction Steps

Step Reagents/Conditions Outcome
Formation of pyrimidine core Reaction of arylacetyl chlorides at high temperature Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives
Chlorination at position 7 POCl3 under microwave irradiation 7-Chloro-thiazolo[5,4-d]pyrimidine derivatives
Amination at position 7 (optional) Aqueous ammonia (33%) 7-Amino-5-chloro intermediates
Substitution at position 2 Suzuki cross-coupling with cyclopropyl boronic acid, Pd catalyst 2-Cyclopropyl-7-chloro-thiazolo[5,4-d]pyrimidine

Detailed Reaction Conditions and Mechanisms

  • Chlorination: The use of POCl3 facilitates the replacement of hydroxy groups with chlorine atoms. Microwave irradiation accelerates this step, reducing reaction time significantly compared to conventional heating.

  • Suzuki Cross-Coupling: The 2-chloro substituent acts as a leaving group in the palladium-catalyzed cross-coupling with cyclopropyl boronic acid. This reaction typically requires a base, such as cesium carbonate, and proceeds under mild heating conditions to afford the cyclopropyl-substituted product with high selectivity and yield.

  • Amination (Optional): If further functionalization is desired, the 5-chloro group can be substituted by aqueous ammonia to yield 7-amino-5-chloro intermediates, which serve as platforms for additional modifications.

Representative Synthetic Scheme

Step 1: Synthesis of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives
Arylacetyl chloride + suitable pyrimidine precursor → thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives

Step 2: Chlorination at positions 5 and 7
Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy + POCl3 (microwave) → 5,7-dichloro-thiazolo[5,4-d]pyrimidine

Step 3: Amination at position 7 (optional)
5,7-dichloro derivative + NH3 (aq) → 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine

Step 4: Suzuki cross-coupling at position 2
7-chloro derivative + cyclopropyl boronic acid + Pd catalyst + base → 7-chloro-2-cyclopropyl-thiazolo[5,4-d]pyrimidine

Analytical and Characterization Data

  • The products are typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.

  • Crystallographic studies for related thiazolopyrimidines confirm the bicyclic structure and substitution positions, supporting the synthetic methodology.

Mechanism of Action

The mechanism of action of 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 significantly influences biological activity and physicochemical properties. Key comparisons include:

Compound Substituent (Position 2) Molecular Weight Key Biological Activity IC50/EC50 (μM) Reference
7-Chloro-2-cyclopropyl derivative Cyclopropyl 185.63* Antiangiogenic, kinase inhibition N/A
7-Chloro-2-methyl derivative Methyl 171.61 Antiproliferative (HUVEC) 1.65–3.52
2-(4-Chlorophenyl) derivative 4-Chlorophenyl 343.84 VEGFR-2 inhibition (angiogenesis) 1.65
2-Bromo-5-chloro derivative Bromine 236.52 Unspecified (building block) N/A

*Calculated from molecular formula C₆H₄ClN₃S.

  • Cyclopropyl vs. Methyl-substituted analogs, however, show potent antiproliferative activity (IC50 = 1.65 μM in HUVEC cells) .
  • Cyclopropyl vs. 4-Chlorophenyl: Aryl groups like 4-chlorophenyl increase molecular weight and lipophilicity, favoring VEGFR-2 inhibition (IC50 = 1.65 μM) . Cyclopropyl may offer balanced hydrophobicity for CNS-targeting applications, as seen in adenosine receptor modulators .
  • Cyclopropyl vs.

Substituent Effects at Position 7

The chlorine atom at position 7 is a conserved feature in many bioactive derivatives. Comparisons include:

Compound Substituent (Position 7) Activity Profile
7-Chloro-2-cyclopropyl derivative Chlorine Kinase inhibition, antiproliferative
7-Amino derivatives Amino Improved solubility, receptor binding
7-Thiol derivatives Thiol Potential for metal chelation
  • Chlorine vs. Amino: Amino groups at position 7 (e.g., in intermediates from ) enhance solubility and hydrogen-bonding capacity, critical for adenosine receptor affinity . Chlorine’s electron-withdrawing nature may stabilize π-π stacking in kinase inhibitors .
  • Chlorine vs. Thiol : Thiol-containing derivatives (e.g., 7-chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol) could engage in disulfide bonding or metal coordination, though their stability in biological systems requires further study .

Antiangiogenic Activity

Thiazolo[5,4-d]pyrimidines with 4-chlorophenyl (position 2) and methyl (position 5) groups exhibit potent VEGFR-2 inhibition (IC50 = 1.65 μM) . The cyclopropyl analog’s smaller size may reduce steric hindrance in flat binding pockets, but its lower molecular weight (185.63 vs. 343.84 for 4-chlorophenyl derivatives) might limit hydrophobic interactions.

Antiproliferative Activity

Methyl and urea-linked derivatives demonstrate strong activity against cancer cell lines, with IC50 values in the low micromolar range .

Biological Activity

7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

  • CAS Number : 1263363-54-7
  • Molecular Formula : C5_5H2_2ClN3_3S
  • Molecular Weight : 171.61 g/mol

Anticancer Activity

Research indicates that 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating potent antiproliferative effects.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines:

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)16.23
HCT116 (Colon)20.45
U87 MG (Glioblastoma)18.50
A549 (Lung)22.30

The compound's mechanism of action involves inducing apoptosis and disrupting the cell cycle, particularly arresting cells in the S phase, as evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells compared to controls .

Anti-inflammatory Activity

7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine has also been investigated for its anti-inflammatory properties. It significantly inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

In Vivo Studies

In vivo studies using carrageenan-induced paw edema models demonstrated that this compound reduces inflammation effectively:

CompoundED50_{50} (µM)Comparison DrugED50_{50} (µM)
7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine11.60Indomethacin9.17

The anti-inflammatory effect is attributed to the suppression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays.

Antibacterial Efficacy

The following table summarizes the antibacterial activity of 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine against selected bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Streptococcus pyogenes8

These findings suggest that the compound possesses broad-spectrum antimicrobial activity.

Case Studies and Research Findings

Several studies have reinforced the biological activity of this compound:

  • Study on Anticancer Activity : A study published in MDPI reported that 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine effectively inhibited MCF-7 cell proliferation with an IC50_{50} value of approximately 16 µM. The mechanism involved apoptosis induction and cell cycle arrest in the S phase .
  • Anti-inflammatory Mechanism : Another study highlighted its role in inhibiting COX enzymes, showing a significant reduction in inflammation markers in animal models .
  • Antimicrobial Testing : Research conducted on various bacterial strains demonstrated its potential as an effective antimicrobial agent with low MIC values comparable to established antibiotics .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine?

  • Methodology : A multi-step approach is typically employed. First, construct the thiazole ring via cyclocondensation of thiourea derivatives with α-halo ketones. Next, fuse the pyrimidine ring using urea or guanidine under basic conditions. Introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-position. Chlorination at the 7-position can be achieved using POCl₃ or N-chlorosuccinimide under reflux .
  • Key Considerations : Monitor reaction progress via TLC, and purify intermediates via column chromatography. Confirm regiochemistry using 1^1H NMR and 13^{13}C NMR .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR to identify proton environments (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; aromatic protons at δ 7.5–8.5 ppm). 13^{13}C NMR confirms carbon skeleton and substituents .
  • IR : Detect functional groups (e.g., C–S–C stretch at 1250 cm1^{-1}, C=N at 1570 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
    • Validation : Compare spectral data with structurally similar thiazolopyrimidines in literature .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : The free base is sparingly soluble in water but dissolves in DMSO or DMF. The hydrochloride salt (if synthesized) enhances aqueous solubility .
  • Stability : Stable at room temperature in dry, dark conditions. Avoid prolonged exposure to moisture or acidic/basic environments to prevent hydrolysis of the cyclopropyl group .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclopropane introduction be mitigated?

  • Methodology : Optimize reaction conditions:

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to ensure selective substitution at the 2-position.
  • Employ steric directing groups (e.g., bulky protecting groups) to block undesired sites .
    • Validation : Monitor reaction intermediates via LC-MS and adjust catalyst loading or temperature (e.g., 80–100°C for Suzuki reactions) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Approach :

Purity Assessment : Verify compound purity (>95% via HPLC) to exclude impurities as confounding factors.

Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.

Structural Analog Comparison : Compare activity with analogs (e.g., 7-chloro-5-phenyl derivatives) to identify substituent-dependent trends .

  • Case Study : In thiazolopyrimidines, electron-withdrawing groups (e.g., Cl) at position 7 enhance kinase inhibition, while cyclopropyl at position 2 modulates lipophilicity .

Q. What computational methods predict target binding modes and pharmacokinetics?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2). Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic contacts with cyclopropyl .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .
    • Validation : Cross-check predictions with in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.